molecular formula C6H5ClN2O B3353347 Formamide, N-(2-chloro-3-pyridinyl)- CAS No. 54173-19-2

Formamide, N-(2-chloro-3-pyridinyl)-

Cat. No.: B3353347
CAS No.: 54173-19-2
M. Wt: 156.57 g/mol
InChI Key: RIMFWDNXCWGMRJ-UHFFFAOYSA-N
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Description

Formamide, N-(2-chloro-3-pyridinyl)- is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.5697 g/mol It is a derivative of formamide, where the formyl group is attached to a 2-chloro-3-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-chloro-3-pyridinyl)- typically involves the reaction of 2-chloro-3-pyridine with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of Formamide, N-(2-chloro-3-pyridinyl)- may involve large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and high efficiency. The raw materials are sourced from reliable suppliers, and the production process is designed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-chloro-3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Formamide, N-(2-chloro-3-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-(2-chloro-3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Formamide, N-(2-chloro-3-pyridinyl)- can be compared with other similar compounds, such as:

  • Formamide, N-(2-chloro-4-pyridinyl)-
  • Formamide, N-(2-chloro-5-pyridinyl)-
  • Formamide, N-(2-chloro-6-pyridinyl)-

These compounds share a similar core structure but differ in the position of the chlorine atom on the pyridine ring. This difference can lead to variations in their chemical properties and reactivity, making Formamide, N-(2-chloro-3-pyridinyl)- unique in its specific applications and effects .

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-5(9-4-10)2-1-3-8-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMFWDNXCWGMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399136
Record name Formamide, N-(2-chloro-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54173-19-2
Record name Formamide, N-(2-chloro-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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